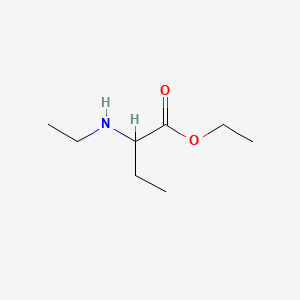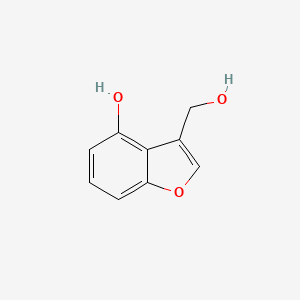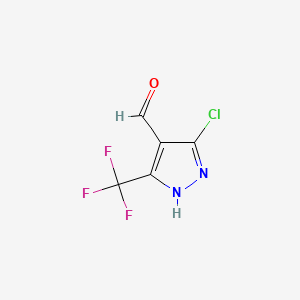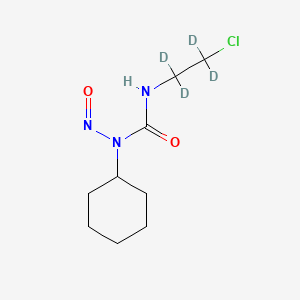
(6beta,17beta)-6-(Benzenesulfonyl)-3-methoxy-7-methylestra-1,3,5(10)-trien-17-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6beta,17beta)-6-(Benzenesulfonyl)-3-methoxy-7-methylestra-1,3,5(10)-trien-17-ol, also known as BSA-Estra, is a synthetic compound that has shown potential in scientific research applications.
Wirkmechanismus
(6beta,17beta)-6-(Benzenesulfonyl)-3-methoxy-7-methylestra-1,3,5(10)-trien-17-ol is a selective estrogen receptor modulator (SERM), which means that it can selectively bind to and activate or inhibit estrogen receptors in different tissues. (6beta,17beta)-6-(Benzenesulfonyl)-3-methoxy-7-methylestra-1,3,5(10)-trien-17-ol has a higher affinity for estrogen receptors in bone and breast tissue, which is why it has been studied in these areas. (6beta,17beta)-6-(Benzenesulfonyl)-3-methoxy-7-methylestra-1,3,5(10)-trien-17-ol also has antiestrogenic effects in the uterus and has been shown to reduce the risk of endometrial hyperplasia and cancer.
Biochemical and Physiological Effects:
(6beta,17beta)-6-(Benzenesulfonyl)-3-methoxy-7-methylestra-1,3,5(10)-trien-17-ol has been shown to have various biochemical and physiological effects, including the regulation of gene expression, the modulation of cell proliferation and differentiation, and the regulation of lipid metabolism. (6beta,17beta)-6-(Benzenesulfonyl)-3-methoxy-7-methylestra-1,3,5(10)-trien-17-ol has also been shown to have antioxidant properties, which may contribute to its protective effects in cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (6beta,17beta)-6-(Benzenesulfonyl)-3-methoxy-7-methylestra-1,3,5(10)-trien-17-ol in lab experiments is its selectivity for estrogen receptors in different tissues. This allows researchers to study the effects of estrogen in specific tissues without affecting other tissues. However, (6beta,17beta)-6-(Benzenesulfonyl)-3-methoxy-7-methylestra-1,3,5(10)-trien-17-ol has limited solubility in aqueous solutions, which can make it difficult to administer in lab experiments.
Zukünftige Richtungen
There are several future directions for (6beta,17beta)-6-(Benzenesulfonyl)-3-methoxy-7-methylestra-1,3,5(10)-trien-17-ol research, including the development of more potent and selective SERMs, the investigation of (6beta,17beta)-6-(Benzenesulfonyl)-3-methoxy-7-methylestra-1,3,5(10)-trien-17-ol's effects on other tissues and diseases, and the study of (6beta,17beta)-6-(Benzenesulfonyl)-3-methoxy-7-methylestra-1,3,5(10)-trien-17-ol's potential as a therapeutic agent. Additionally, further research is needed to understand the long-term effects of (6beta,17beta)-6-(Benzenesulfonyl)-3-methoxy-7-methylestra-1,3,5(10)-trien-17-ol on bone health, breast cancer risk, and cardiovascular disease risk.
In conclusion, (6beta,17beta)-6-(Benzenesulfonyl)-3-methoxy-7-methylestra-1,3,5(10)-trien-17-ol is a synthetic compound that has shown potential in scientific research applications. Its selectivity for estrogen receptors in different tissues makes it a valuable tool for studying the effects of estrogen in specific tissues. However, further research is needed to fully understand the biochemical and physiological effects of (6beta,17beta)-6-(Benzenesulfonyl)-3-methoxy-7-methylestra-1,3,5(10)-trien-17-ol and its potential as a therapeutic agent.
Synthesemethoden
(6beta,17beta)-6-(Benzenesulfonyl)-3-methoxy-7-methylestra-1,3,5(10)-trien-17-ol can be synthesized through a multi-step process that involves the reaction of estrone with methanesulfonyl chloride, followed by the addition of methylmagnesium bromide and subsequent reduction with sodium borohydride. The final step involves the addition of benzenesulfonyl chloride to the resulting product.
Wissenschaftliche Forschungsanwendungen
(6beta,17beta)-6-(Benzenesulfonyl)-3-methoxy-7-methylestra-1,3,5(10)-trien-17-ol has been used in various scientific research applications, including studies on breast cancer, osteoporosis, and cardiovascular disease. In breast cancer research, (6beta,17beta)-6-(Benzenesulfonyl)-3-methoxy-7-methylestra-1,3,5(10)-trien-17-ol has been shown to inhibit the growth of estrogen receptor-positive breast cancer cells. In osteoporosis research, (6beta,17beta)-6-(Benzenesulfonyl)-3-methoxy-7-methylestra-1,3,5(10)-trien-17-ol has been shown to increase bone density and prevent bone loss. In cardiovascular disease research, (6beta,17beta)-6-(Benzenesulfonyl)-3-methoxy-7-methylestra-1,3,5(10)-trien-17-ol has been shown to improve lipid metabolism and reduce atherosclerosis.
Eigenschaften
IUPAC Name |
(6R,7R,8R,9S,13S,14S,17S)-6-(benzenesulfonyl)-3-methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O4S/c1-16-24-20(13-14-26(2)22(24)11-12-23(26)27)19-10-9-17(30-3)15-21(19)25(16)31(28,29)18-7-5-4-6-8-18/h4-10,15-16,20,22-25,27H,11-14H2,1-3H3/t16-,20-,22+,23+,24-,25-,26+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSWRBIARUSJLI-HLDOOMMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CCC3(C2CCC3O)C)C4=C(C1S(=O)(=O)C5=CC=CC=C5)C=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@H]3O)C)C4=C([C@@H]1S(=O)(=O)C5=CC=CC=C5)C=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857999 |
Source


|
| Record name | (6beta,17beta)-6-(Benzenesulfonyl)-3-methoxy-7-methylestra-1,3,5(10)-trien-17-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
156137-95-0 |
Source


|
| Record name | (6beta,17beta)-6-(Benzenesulfonyl)-3-methoxy-7-methylestra-1,3,5(10)-trien-17-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Diazabicyclo[2.2.2]oct-2-ene-5-carboxylicacid,(1alpha,4alpha,5beta)-(9CI)](/img/no-structure.png)



![2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid-d3](/img/structure/B585635.png)

![8-Chloro-7-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B585637.png)

![Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate-d3](/img/structure/B585639.png)